

# Solubility and stability of 2-Methoxy-4-(trifluoromethyl)aniline

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## Compound of Interest

Compound Name:	2-Methoxy-4-(trifluoromethyl)aniline
Cat. No.:	B169229

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An In-Depth Technical Guide to the Solubility and Stability of **2-Methoxy-4-(trifluoromethyl)aniline**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**2-Methoxy-4-(trifluoromethyl)aniline** is a fluorinated aromatic amine that serves as a crucial building block in the synthesis of a variety of biologically active molecules, including pharmaceuticals and agrochemicals.<sup>[1][2]</sup> The presence of the methoxy (-OCH<sub>3</sub>) and trifluoromethyl (-CF<sub>3</sub>) groups on the aniline ring imparts unique physicochemical properties that influence its reactivity, metabolic stability, and bioavailability when incorporated into larger molecules.<sup>[1][3]</sup> The trifluoromethyl group, a strong electron-withdrawing moiety, significantly impacts the electronic distribution of the aromatic ring, affecting the reactivity of the amine group.<sup>[1]</sup>

A thorough understanding of the solubility and stability of **2-Methoxy-4-(trifluoromethyl)aniline** is paramount for its effective utilization in drug discovery and development. This data is critical for optimizing reaction conditions, developing robust purification and crystallization processes, creating suitable formulations for *in vivo* studies, and predicting the compound's behavior in biological systems.<sup>[4]</sup>

This technical guide provides a comprehensive overview of the predicted solubility and stability characteristics of **2-Methoxy-4-(trifluoromethyl)aniline** based on its molecular structure and data from analogous compounds. Crucially, it offers detailed, field-proven experimental protocols to enable researchers to generate precise and reliable data, ensuring the integrity and reproducibility of their work.

## Physicochemical Properties

A summary of the key physicochemical properties of **2-Methoxy-4-(trifluoromethyl)aniline** is presented in Table 1. These properties form the basis for understanding its solubility and stability behavior.

Property	Value	Source
Molecular Formula	C8H8F3NO	PubChem[5]
Molecular Weight	191.15 g/mol	PubChem[5]
IUPAC Name	2-methoxy-4-(trifluoromethyl)aniline	PubChem[5]
CAS Number	158727-56-1	ChemicalBook[6]
Calculated LogP	2.3	PubChem[5]
Appearance	Crystalline powder	Inferred from analogous compounds[7][8]

## Solubility Profile

The solubility of a compound is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) properties.[9] While specific quantitative solubility data for **2-Methoxy-4-(trifluoromethyl)aniline** is not extensively published, its solubility can be predicted based on its structural features. The presence of a polar amino group suggests potential solubility in polar organic solvents, while the aromatic ring and the lipophilic trifluoromethyl group indicate solubility in non-polar and moderately polar solvents.[4]

## Predicted Solubility

- **Aqueous Solubility:** Due to the hydrophobic nature of the trifluoromethyl group and the benzene ring, low aqueous solubility is anticipated. The basicity of the aniline group will lead to pH-dependent aqueous solubility, with higher solubility at lower pH due to the formation of the more soluble protonated form.
- **Organic Solvent Solubility:** Good solubility is expected in a range of common organic solvents.<sup>[7]</sup>
  - **Polar Protic Solvents** (e.g., Methanol, Ethanol): The amino and methoxy groups can form hydrogen bonds, suggesting good solubility.
  - **Polar Aprotic Solvents** (e.g., DMSO, DMF, Acetonitrile): Good solubility is predicted due to dipole-dipole interactions.
  - **Non-Polar Solvents** (e.g., Toluene, Hexane): Moderate to low solubility is expected, driven by the aromatic ring and trifluoromethyl group.

## Experimental Protocol for Kinetic Solubility Determination

Kinetic solubility assays are high-throughput methods commonly used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.<sup>[9][10][11]</sup> The following protocol outlines a direct UV assay for determining the kinetic solubility of **2-Methoxy-4-(trifluoromethyl)aniline**.<sup>[9][12]</sup>

**Objective:** To determine the kinetic solubility of **2-Methoxy-4-(trifluoromethyl)aniline** in a buffered aqueous solution.

**Materials and Equipment:**

- **2-Methoxy-4-(trifluoromethyl)aniline**
- Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS), pH 7.4
- 96-well microtiter plates (UV-compatible)

- UV-Vis microplate reader
- Filtration apparatus (e.g., MultiScreen® Solubility filter plates)
- Pipettes and tips
- Incubator/shaker

**Procedure:**

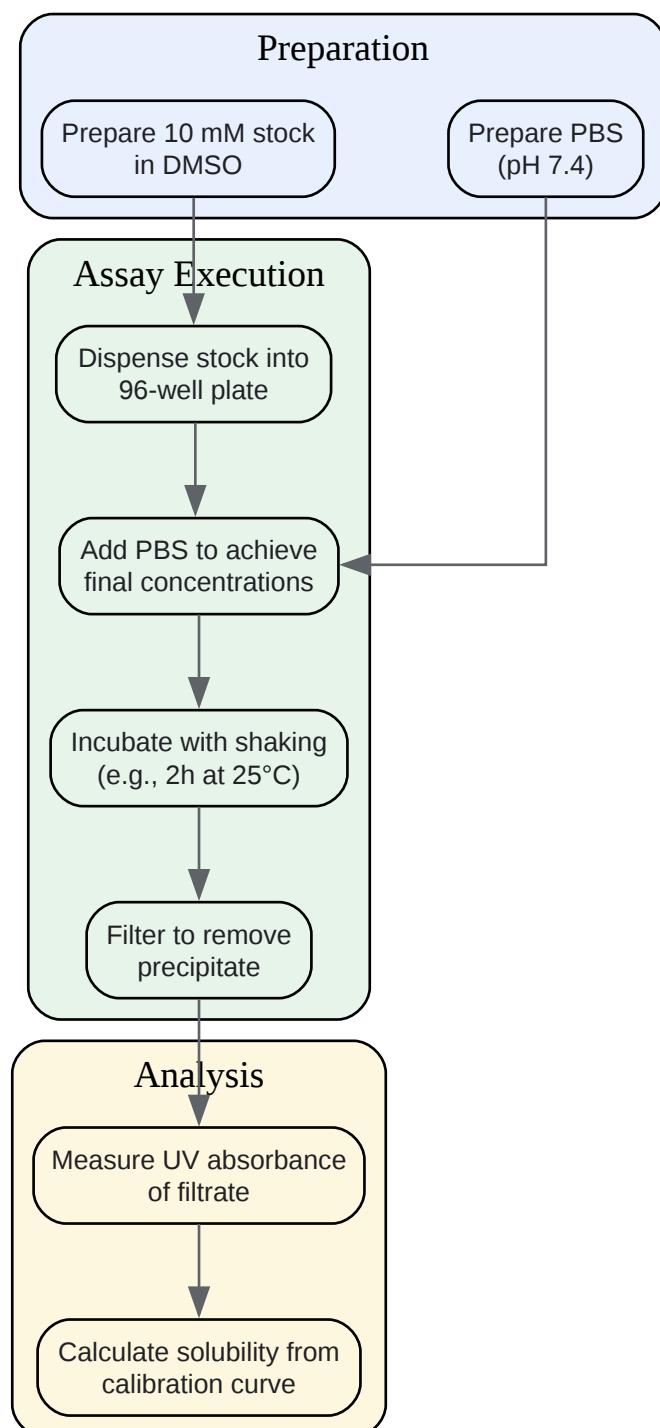
- Preparation of Stock Solution: Prepare a 10 mM stock solution of **2-Methoxy-4-(trifluoromethyl)aniline** in DMSO.
- Plate Setup: Add a small volume (e.g., 2  $\mu$ L) of the DMSO stock solution to the wells of a microtiter plate.
- Addition of Buffer: Add PBS (pH 7.4) to each well to achieve the desired final compound concentrations (e.g., ranging from 1 to 200  $\mu$ M). The final DMSO concentration should be kept low (e.g.,  $\leq 2\%$ ) to minimize its effect on solubility.[11]
- Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) for a specified duration (e.g., 2 hours) with gentle shaking.[12][13]
- Filtration: After incubation, filter the solutions to remove any precipitated compound.[9]
- UV Absorbance Measurement: Measure the UV absorbance of the filtrate in a UV-compatible plate at the compound's maximum absorbance wavelength ( $\lambda_{max}$ ).
- Data Analysis: Construct a calibration curve using standards of known concentrations of the compound in the assay buffer containing the same percentage of DMSO. Calculate the solubility as the highest concentration at which the compound remains in solution.

**Causality Behind Experimental Choices:**

- DMSO Stock Solution: Using a concentrated DMSO stock allows for the rapid assessment of solubility in an aqueous environment, mimicking conditions in early-stage biological assays. [11][13]

- PBS at pH 7.4: This buffer is chosen to simulate physiological pH, providing relevant data for drug development.[11]
- Filtration Step: This is a critical step to separate the undissolved solid from the saturated solution, ensuring that only the soluble fraction is quantified.[9]

Visualization of Kinetic Solubility Workflow:

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Caption: Workflow for Kinetic Solubility Determination.

## Stability Profile

The stability of a drug substance is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity.[14][15] Stability testing is a crucial component of drug development and is guided by the International Council for Harmonisation (ICH) guidelines.[14][15][16][17][18]

## Predicted Stability and Degradation Pathways

Aniline derivatives can be susceptible to degradation under various conditions.[19]

- Oxidative Degradation: The aniline nitrogen can be oxidized to form nitroso or nitro derivatives, often leading to discoloration (e.g., turning yellow or brown).[19] This is a common degradation pathway for anilines.
- Hydrolytic Degradation: The stability of the trifluoromethyl group in trifluoromethyl-anilines can be pH-dependent. While generally stable, under harsh acidic or basic conditions, hydrolysis could potentially occur, although the C-F bond is very strong.[20][21]
- Photodegradation: Exposure to light, particularly UV radiation, can induce degradation in aromatic amines.[19] The specific photolytic degradation pathway would need to be determined experimentally.

## Experimental Protocol for Forced Degradation Studies

Forced degradation (or stress testing) is undertaken to identify likely degradation products and to establish the intrinsic stability of the molecule.[15] This data is essential for developing stability-indicating analytical methods.

Objective: To evaluate the intrinsic stability of **2-Methoxy-4-(trifluoromethyl)aniline** under various stress conditions as per ICH guidelines.

Materials and Equipment:

- **2-Methoxy-4-(trifluoromethyl)aniline**
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)

- Hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>)
- HPLC or UHPLC system with a UV or PDA detector
- LC-MS/MS system for identification of degradation products
- pH meter
- Calibrated oven
- ICH-compliant photostability chamber

**Procedure:**

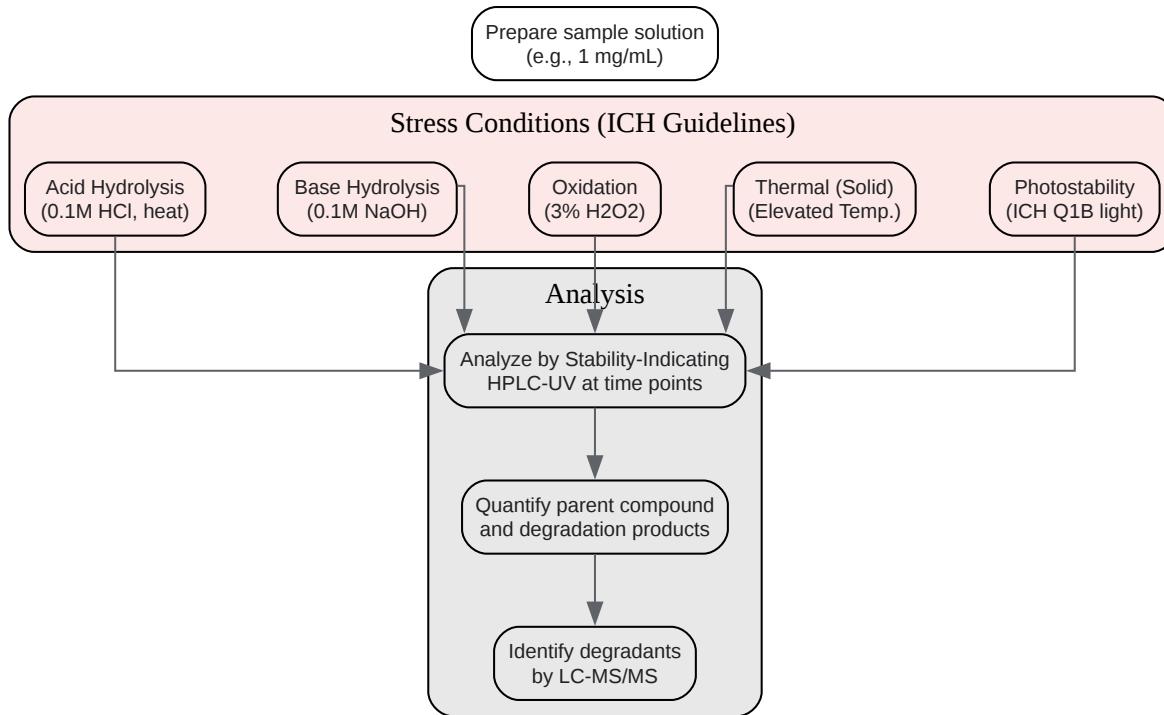
- Preparation of Sample Solutions: Prepare solutions of **2-Methoxy-4-(trifluoromethyl)aniline** in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).
- Stress Conditions:
  - Acid Hydrolysis: Treat the sample solution with 0.1 M HCl and heat at a specified temperature (e.g., 60°C) for a defined period.
  - Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at room temperature or with gentle heating.
  - Oxidative Degradation: Treat the sample solution with 3% H<sub>2</sub>O<sub>2</sub> at room temperature.
  - Thermal Degradation: Expose the solid sample to elevated temperatures (e.g., 10°C increments above the accelerated testing temperature) in a calibrated oven.[15]
  - Photodegradation: Expose the sample (both solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[22][23] A control sample should be protected from light (e.g., wrapped in aluminum foil) to serve as a dark control.[15][22]

- Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples by a validated stability-indicating HPLC method.
- Data Analysis:
  - Quantify the amount of remaining **2-Methoxy-4-(trifluoromethyl)aniline**.
  - Calculate the percentage of degradation.
  - Analyze the chromatograms for the appearance of new peaks corresponding to degradation products.
  - If significant degradation is observed, use LC-MS/MS to identify the structure of the degradation products.[\[24\]](#)

#### Causality Behind Experimental Choices:

- ICH Guidelines: The stress conditions are based on ICH guidelines (Q1A and Q1B) to ensure that the stability data generated is suitable for regulatory submissions.[\[14\]](#)[\[15\]](#)[\[17\]](#)
- Stability-Indicating Method: The use of a validated HPLC method that can separate the parent compound from its degradation products is crucial for accurate quantification and assessment of stability.
- LC-MS/MS for Identification: This technique provides structural information about the degradation products, which is vital for understanding the degradation pathways.[\[24\]](#)

#### Visualization of Forced Degradation Workflow:



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Caption: Workflow for Forced Degradation Studies.

## Conclusion

While specific published data on the solubility and stability of **2-Methoxy-4-(trifluoromethyl)aniline** is limited, this guide provides a robust framework for its characterization. By understanding its physicochemical properties and employing the detailed experimental protocols provided, researchers and drug development professionals can generate the high-quality, reliable data necessary for advancing their research and development programs. The protocols for kinetic solubility and forced degradation are designed to be self-validating and aligned with industry standards, ensuring the scientific integrity of the results. This foundational knowledge is essential for unlocking the full potential of **2-Methoxy-4-(trifluoromethyl)aniline** as a valuable synthon in the creation of novel chemical entities.

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